molecular formula C16H13N3O3S B5859999 1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA

1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA

Cat. No.: B5859999
M. Wt: 327.4 g/mol
InChI Key: AKGAAPZENNXCLP-MDZDMXLPSA-N
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Description

1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a nitro group attached to a phenyl ring and an acrylate moiety, which may contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA typically involves the reaction of 3-nitroaniline with phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

    Addition: The acrylate moiety can undergo Michael addition reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like alkyl halides, under basic conditions.

    Addition: Nucleophiles like amines or thiols, under mild conditions.

Major Products

    Reduction: 1-(3-Amino-phenyl)-3-(3-phenyl-acryloyl)-thiourea.

    Substitution: Various substituted thioureas.

    Addition: Michael adducts with different nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group and thiourea moiety could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitro-phenyl)-3-(3-phenyl-propionyl)-thiourea: Similar structure but with a propionyl group instead of an acrylate.

    1-(3-Nitro-phenyl)-3-(3-phenyl-acryloyl)-urea: Similar structure but with a urea moiety instead of thiourea.

Uniqueness

1-(3-NITRO-PHENYL)-3-(3-PHENYL-ACRYLOYL)-THIOUREA is unique due to the presence of both a nitro group and an acrylate moiety, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-N-[(3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(10-9-12-5-2-1-3-6-12)18-16(23)17-13-7-4-8-14(11-13)19(21)22/h1-11H,(H2,17,18,20,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGAAPZENNXCLP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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